molecular formula C16H16N2O2 B12939035 2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid CAS No. 178814-08-9

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid

カタログ番号: B12939035
CAS番号: 178814-08-9
分子量: 268.31 g/mol
InChIキー: NWFJTDSJHAXCBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid (hereafter referred to as Compound A) is a benzimidazole derivative characterized by a dimethyl-substituted dihydrobenzimidazole core fused to a benzoic acid moiety. Its structure combines electron-rich aromatic systems with a carboxylic acid functional group, enabling diverse applications in photocatalysis and materials science.

特性

CAS番号

178814-08-9

分子式

C16H16N2O2

分子量

268.31 g/mol

IUPAC名

2-(1,3-dimethyl-2H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(2)15(17)11-7-3-4-8-12(11)16(19)20/h3-10,15H,1-2H3,(H,19,20)

InChIキー

NWFJTDSJHAXCBP-UHFFFAOYSA-N

正規SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the reaction of benzoimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF) to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the benzoimidazole ring.

科学的研究の応用

2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid has several applications in scientific research:

作用機序

The mechanism of action of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Compound A vs. N-DPBI

  • Compound A : The benzoic acid group enhances interfacial interactions with metal complexes (e.g., Ru), enabling efficient electron donation in CO₂ reduction. Its aqueous compatibility is critical for scalable photocatalytic systems.
  • N-DPBI: The diphenylamine group improves electronic coupling with perovskite conduction bands, reducing nonradiative decay in solar cells. However, it lacks solubility in polar solvents, limiting its utility in aqueous applications.

Compound A vs. BIH

  • BIH: A widely used electron donor but suffers from poor water solubility.
  • Compound A : The carboxylate group (-COOH) improves hydrophilicity, enabling operation in water without organic solvents.

Compound A vs. 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

  • Phenol Derivative: The hydroxyl (-OH) group facilitates hydrogen bonding with bacterial targets, conferring anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Compound A : The -COOH group prioritizes electron transfer over biological interactions, aligning with photocatalytic roles.

Solubility and Functional Versatility

Compound A vs. Amino Acid-Coupled Benzimidazoles

  • Amino Acid Derivatives: Enhanced water solubility (via amino acid side chains) suits pharmaceutical applications (e.g., metal-catalyzed C–H functionalization).
  • Compound A : Solubility stems from the -COOH group, favoring catalysis over drug design.

生物活性

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid (DBA) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.31 g/mol
  • CAS Number : 3652-93-5
  • Appearance : White to light yellow powder

1. Anticancer Activity

DBA has shown promising anticancer properties in various studies. It has been evaluated for its effects on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM) Reference
MCF-74.53
A5493.0

Inhibition of cell proliferation was observed with significant growth inhibition reported in concentrations below 10 µM. The mechanism involves induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Activity

DBA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that DBA can significantly reduce TNF-α levels, which is crucial in inflammatory responses.

3. Antioxidant Activity

The compound has demonstrated notable antioxidant activity, scavenging free radicals effectively. This property is vital for preventing oxidative stress-related cellular damage.

4. Enzyme Inhibition

DBA acts as an inhibitor of various enzymes involved in cancer progression and inflammation:

Enzyme Inhibition Type IC50 (µM) Reference
AcetylcholinesteraseCompetitive13.62 ± 0.21
Cyclooxygenase (COX)Selective COX-2Not specified

The biological activities of DBA can be attributed to its structural features that allow it to interact with biological macromolecules, including proteins and nucleic acids. The benzimidazole moiety is particularly significant for its ability to form hydrogen bonds and π-stacking interactions, enhancing its binding affinity to target enzymes and receptors.

Study 1: Anticancer Efficacy

In a study published in Polyhedron, DBA was tested against various cancer cell lines, showing a strong correlation between its structural modifications and enhanced anticancer activity. The study highlighted that derivatives of DBA exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Anti-inflammatory Effects

Research published in MDPI indicated that DBA significantly reduced the expression levels of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent . The study demonstrated that DBA could serve as a lead compound for developing new anti-inflammatory drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。